Lipophilicity (XLogP3) Comparison vs. 2‑Chlorophenyl Analog
The target compound exhibits a computed XLogP3 of 3.0, whereas its direct 2‑chlorophenyl analog (CAS 1396716-41-8, PubChem CID 71786914) presents an XLogP3 of 3.7 [1][2]. The ΔXLogP3 of –0.7 indicates moderate but meaningful reduction in lipophilicity, which, for neutral CNS‑oriented scaffolds, is typically associated with improved aqueous solubility and reduced plasma protein binding, potentially leading to a more favorable unbound brain‑to‑plasma ratio [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-(2-chlorobenzenesulfonyl)-4-(thiophen-2-yl)piperidine, XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = –0.7 (target less lipophilic) |
| Conditions | Computed property; PubChem XLogP3 3.0 descriptor (release 2021.05.07) |
Why This Matters
Lower lipophilicity within the CNS candidate space (XLogP3 ≤ 3.0) is a preferred property filter; this compound already meets the criterion whereas the chloro analog exceeds it, directly influencing prioritization in early‑stage CNS programs.
- [1] PubChem Compound Summary for CID 71786912, 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 71786914, 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine. National Center for Biotechnology Information (2026). View Source
